molecular formula C9H17NO2 B13257494 trans-4-Methylaminomethyl-cyclohexanecarboxylic acid

trans-4-Methylaminomethyl-cyclohexanecarboxylic acid

Cat. No.: B13257494
M. Wt: 171.24 g/mol
InChI Key: IDMTVFPMTNDKTC-UHFFFAOYSA-N
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Description

trans-4-Methylaminomethyl-cyclohexanecarboxylic acid: is a synthetic compound known for its antifibrinolytic properties. It is commonly used in medical applications to prevent excessive bleeding by inhibiting the breakdown of fibrin clots.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methylaminomethyl-cyclohexanecarboxylic acid typically involves the hydrogenation of 4-cyanocyclohexanecarboxylic acid followed by the reductive amination with methylamine. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, trans-4-Methylaminomethyl-cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology: In biological research, the compound is used to study the mechanisms of fibrinolysis and clot stabilization. It serves as a model compound to understand the interactions between antifibrinolytic agents and plasminogen .

Medicine: Medically, this compound is widely used to treat conditions involving excessive bleeding, such as during surgeries, trauma, and heavy menstrual bleeding. It is also used in dental procedures to reduce bleeding .

Industry: In industrial applications, the compound is used in the formulation of hemostatic agents and in the production of certain pharmaceuticals. Its role in preventing fibrinolysis makes it valuable in various medical and industrial products .

Mechanism of Action

The primary mechanism of action of trans-4-Methylaminomethyl-cyclohexanecarboxylic acid involves the inhibition of plasminogen activation. By binding to the lysine-binding sites of plasminogen, the compound prevents its conversion to plasmin, an enzyme responsible for fibrin degradation. This inhibition stabilizes the fibrin clot and prevents excessive bleeding .

Comparison with Similar Compounds

Uniqueness: trans-4-Methylaminomethyl-cyclohexanecarboxylic acid is unique due to its high potency and specificity in inhibiting plasminogen activation. Its cyclohexane ring structure provides stability and enhances its binding affinity to plasminogen compared to other antifibrinolytic agents .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

4-(methylaminomethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H17NO2/c1-10-6-7-2-4-8(5-3-7)9(11)12/h7-8,10H,2-6H2,1H3,(H,11,12)

InChI Key

IDMTVFPMTNDKTC-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCC(CC1)C(=O)O

Origin of Product

United States

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